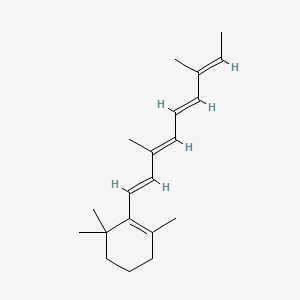

Axerophthene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Axerophthene is a diterpene that is cyclohexene substituted by a (1Z,3E,5E,7E)-3,7-dimethylnona-1,3,5,7-tetraen-1-yl group at position 2 and by methyl groups at positions 1,3 and 3. It is the parent hydrocarbon on which Vitamin A and other retinoids are based. It is a diterpene and a polyene.

This compound is a natural product found in Senecio algens with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Classification

- Chemical Formula : C20H30

- CAS Number : 5287722

- Molecular Weight : 286.46 g/mol

Axerophthene is classified as a retinoid, which plays a crucial role in numerous biological processes, including vision, cellular growth, and differentiation.

Oncology

This compound has been explored for its potential anti-cancer properties. Research indicates that retinoids can modulate gene expression involved in cell proliferation and differentiation, making them valuable in cancer therapy.

- Case Study : A study demonstrated that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). This effect was linked to the activation of retinoic acid receptors (RARs), which regulate genes that control cell cycle progression and apoptosis .

Dermatology

The compound has been utilized in dermatological treatments due to its ability to promote skin cell turnover and reduce acne lesions.

- Case Study : Clinical trials have shown that topical formulations containing this compound significantly improve skin texture and reduce the severity of acne vulgaris. Patients reported fewer breakouts and improved skin clarity after consistent application over several weeks .

Nutritional Science

In nutrition, this compound's role as a precursor to retinoids is significant. It contributes to maintaining healthy vision and immune function.

- Research Findings : Studies have indicated that adequate intake of this compound and other carotenoids is associated with a lower risk of age-related macular degeneration (AMD) and other vision-related disorders .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Oncology | Induces apoptosis via RAR activation | Inhibits cancer cell growth in vitro |

| Dermatology | Promotes skin cell turnover | Reduces acne lesions; improves skin texture |

| Nutritional Science | Precursor to retinoids | Lower risk of AMD with adequate intake |

Patents and Innovations

Several patents have been filed regarding the use of this compound in therapeutic applications. For instance:

Análisis De Reacciones Químicas

Dehydrogenation and Oxidation Reactions

Axerophthene undergoes dehydrogenation to form extended conjugated systems critical for biological activity. For example:

-

Formation of Vitamin A precursors : Dehydrogenation at specific positions introduces double bonds, yielding compounds like 3-dehydroretinol (40% activity of retinol) .

-

Epoxidation : Reaction with molecular oxygen forms 5,6-epoxides, which rearrange to furanoid oxides (e.g., 5,8-epoxides) under acidic conditions .

Table 1: Oxidation Products of this compound Derivatives

Cis-Trans Isomerization

The configuration of double bonds significantly impacts biological efficacy:

-

All-trans isomer : Exhibits maximal growth-promoting activity in Vitamin A derivatives .

-

Cis-isomers : Reduced activity due to steric hindrance and altered receptor binding. For instance, 11-cis-retinal is critical for vision but less stable .

Key Findings:

-

Isomerization occurs spontaneously or via acid catalysis, as seen in the conversion of 5,6-epoxides to 5,8-furanoid oxides .

-

This compound’s analogs with shifted double bonds (e.g., "rehydrovitamin A") show diminished activity .

Cyclization Reactions

This compound’s linear structure can cyclize to form aromatic or ionone rings:

-

β-Ionone ring formation : Protonation of the 1,2-double bond initiates cyclization, pivotal in carotenoid biosynthesis .

-

Aromatic derivatives : Further dehydrogenation yields compounds like decaprenoxanthin (C₅₀ carotenoid) .

Mechanism:

-

Protonation at C1–C2 double bond.

-

Electrophilic attack by C5-carbonium ion.

Reduction and Hydration

-

Reduction : Hydride agents convert carbonyl groups (e.g., retinaldehyde) to alcohols (retinol) .

-

Hydration : Water addition to conjugated double bonds forms allylic alcohols, intermediates in retinoid metabolism .

Example:

Retinyl methyl ether (R–O–CH₃) is hydrolyzed to retinol in vivo, retaining full activity .

Synthetic Modifications

This compound derivatives are synthesized via Wittig reactions and acetylenic couplings:

-

Wittig reaction : Alkylidenephosphoranes react with carbonyl compounds to form polyenes .

-

Acetylenic links : Introduce triple bonds (e.g., 7- or 11-acetylenic retinoids) with retained activity .

Table 2: Synthetic Derivatives and Activities

| Derivative | Modification | Activity Relative to Retinol | Source |

|---|---|---|---|

| 15-Methylretinol | Methyl substitution at C15 | 10% | |

| Retinane (C20H32) | Terminal methyl group | 25% | |

| Dimethylretinamine | Quaternary ammonium addition | Partial |

Stability and Degradation

This compound’s stability depends on structural features:

Propiedades

Número CAS |

6895-29-0 |

|---|---|

Fórmula molecular |

C20H30 |

Peso molecular |

270.5 g/mol |

Nombre IUPAC |

2-[(1E,3E,5E,7E)-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |

InChI |

InChI=1S/C20H30/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-11,13-14H,9,12,15H2,1-6H3/b10-8+,14-13+,16-7+,17-11+ |

Clave InChI |

IDMGVRDNZFQORW-JWBAUCAFSA-N |

SMILES |

CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

SMILES isomérico |

C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

SMILES canónico |

CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Sinónimos |

axerophthene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.